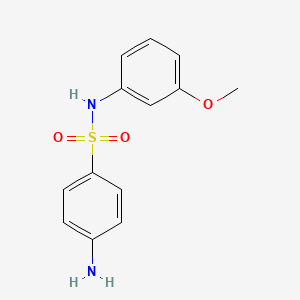

4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-amino-N-(3-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOMUMXEMHCZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588628 | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-79-7 | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

This guide provides a comprehensive, in-depth exploration of the synthetic pathway for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development. The synthesis is presented as a logical, four-step process, commencing with the readily available starting material, acetanilide. Each stage of the synthesis is elucidated with detailed experimental protocols, a discussion of the underlying chemical principles, and quantitative data to ensure scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a classic example of the multi-step preparation of sulfonamides, a class of compounds with significant historical and ongoing importance in medicinal chemistry. The overall strategy involves the sequential modification of a simple aromatic precursor, acetanilide, to introduce the desired functional groups. This approach ensures regiochemical control and maximizes the yield of the final product.

The synthesis can be logically divided into four key stages:

-

Protection of the Aniline Moiety: The amino group of aniline is first protected by acetylation to form acetanilide. This crucial step moderates the reactivity of the aromatic ring and prevents unwanted side reactions during the subsequent electrophilic aromatic substitution.

-

Introduction of the Sulfonyl Chloride Group: The protected aniline undergoes chlorosulfonation with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is a key building block for the construction of the sulfonamide.

-

Formation of the Sulfonamide Linkage: The sulfonyl chloride is then reacted with 3-methoxyaniline to form the N-substituted sulfonamide. This nucleophilic substitution reaction is the core step in assembling the target molecule's backbone.

-

Deprotection to Yield the Final Product: The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to afford the desired 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

The following diagram illustrates the logical workflow of this synthetic pathway.

Caption: Logical workflow for the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each stage of the synthesis, accompanied by an explanation of the underlying chemical principles and reaction mechanisms.

Step 1: Acetylation of Aniline (Protection)

The initial step in the synthesis is the protection of the highly reactive amino group of aniline through acetylation. This is a critical maneuver to prevent polysubstitution and oxidation during the subsequent chlorosulfonation step. The acetyl group moderates the activating effect of the amino group and directs the incoming electrophile to the para position.

Experimental Protocol:

A standard procedure for the acetylation of aniline can be followed. In a fume hood, aniline is reacted with a slight excess of acetic anhydride. The reaction is typically carried out in the presence of a catalyst such as a small amount of concentrated sulfuric acid or by refluxing in acetic acid. The reaction mixture is then poured into cold water to precipitate the acetanilide, which is collected by filtration, washed with water, and dried.

Mechanism of Acetylation:

The acetylation of aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and a proton transfer to yield the stable amide, acetanilide.

Step 2: Chlorosulfonation of Acetanilide

This step introduces the sulfonyl chloride functional group onto the aromatic ring of acetanilide. This is an electrophilic aromatic substitution reaction where the electrophile is generated from chlorosulfonic acid.

Experimental Protocol:

In a well-ventilated fume hood, dry acetanilide is added portion-wise to an excess of chlorosulfonic acid, while maintaining a low temperature (0-10 °C) using an ice bath.[1] After the addition is complete, the reaction mixture is stirred at room temperature and then gently heated to around 60-70 °C for a period of time to ensure the completion of the reaction.[1] The reaction mixture is then carefully poured onto crushed ice, causing the precipitation of 4-acetamidobenzenesulfonyl chloride. The solid product is collected by filtration, washed thoroughly with cold water, and dried.

Mechanism of Chlorosulfonation:

The electrophile in this reaction is believed to be sulfur trioxide (SO₃) or a protonated form of chlorosulfonic acid. The acetamido group is a para-directing activator, and the electrophile attacks the para position of the benzene ring to form a resonance-stabilized carbocation (sigma complex). A subsequent deprotonation restores the aromaticity of the ring, yielding the p-acetamidobenzenesulfonic acid, which is then converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.

Step 3: Synthesis of N-(3-Methoxyphenyl)-4-acetamidobenzenesulfonamide (Sulfonamide Formation)

This is the key bond-forming step where the sulfonamide linkage is created by reacting 4-acetamidobenzenesulfonyl chloride with 3-methoxyaniline.

Experimental Protocol:

4-Acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent, such as pyridine or a mixture of an inert solvent like dichloromethane with a base like triethylamine. 3-Methoxyaniline is then added to the solution, and the reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct. After the reaction is complete, the mixture is typically poured into water to precipitate the crude product, which is then collected by filtration, washed, and can be purified by recrystallization.

Mechanism of Sulfonamide Formation:

This reaction proceeds through a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of a chloride ion to form the stable sulfonamide.

Step 4: Hydrolysis of N-(3-Methoxyphenyl)-4-acetamidobenzenesulfonamide (Deprotection)

The final step is the removal of the acetyl protecting group to unveil the free amino group of the target molecule. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol:

The N-(3-methoxyphenyl)-4-acetamidobenzenesulfonamide is suspended in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[2] The mixture is then heated under reflux for a sufficient period to ensure complete hydrolysis of the amide. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. The product is then collected by filtration, washed with water, and can be purified by recrystallization.

Mechanism of Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers then occurs, resulting in the departure of the amine as a good leaving group (as its ammonium salt) and the formation of a carboxylic acid (acetic acid).

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. It is important to note that these values are representative and may vary depending on the specific experimental setup and scale of the reaction.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | Aniline, Acetic Anhydride | Acetic Acid | Reflux | 1-2 | >90 |

| 2 | Chlorosulfonation | Acetanilide, Chlorosulfonic Acid | Neat | 0-70 | 2-3 | 70-85[1] |

| 3 | Sulfonamide Formation | 4-Acetamidobenzenesulfonyl Chloride, 3-Methoxyaniline | Pyridine or DCM/Triethylamine | Room Temp. - 50 | 2-4 | 75-90 |

| 4 | Deprotection | N-(3-Methoxyphenyl)-4-acetamidobenzenesulfonamide, HCl(aq) | Water | Reflux | 1-3 | >85 |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[8][9][10][11] Causes severe skin burns and eye damage.[8][9][10][11]

-

3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[12][13][14][15]

-

4-Acetamidobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage.[16][17][18][19][20]

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][4][5][6][7][9][10][11][12][13][14][15][17][18][19][20][21][22][23][24]

Visualization of the Synthetic Pathway

The following diagram provides a visual representation of the chemical transformations involved in the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

Caption: Chemical transformations in the synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - Acetanilide. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

CPAChem. (2024, July 16). Safety data sheet - 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. Retrieved from [Link]

-

Sdfine. (n.d.). m-ANISIDINE - MSDS. Retrieved from [Link]

- Sulfa Antibiotics - Synthesis of Sulfanilamide INTRODUCTION. (n.d.). Retrieved from a university chemistry department website.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Retrieved from [Link]

-

Scribd. (n.d.). Central Philippine University College of Pharmacy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Retrieved from [Link]

- Al-Farahidi Expert Systems Journal. (n.d.). Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques.

-

ResearchGate. (2025, August 7). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. Retrieved from [Link]

-

Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Evaluation Studies of 4-((3-Formyl-4-hydroxyphenyl) diazinyl) -N-(4-methyloxazol-2-yl) Benzene Sulfonamide With Cu(II), Ni (II), Zn(II) and Ag(I) Using a Microwave Irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, September 30). 4-Amino-N-(3-meth-oxy-pyrazin-2-yl)benzene-sulfonamide. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. fishersci.dk [fishersci.dk]

- 5. thermofishersci.in [thermofishersci.in]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. m-アニシジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. pfaltzandbauer.com [pfaltzandbauer.com]

- 23. fishersci.com [fishersci.com]

- 24. cpachem.com [cpachem.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Foreword: A Molecule of Potential

The sulfonamide scaffold represents a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil, this versatile functional group has given rise to a vast array of therapeutic agents, from life-saving antibiotics to targeted cancer therapies and diuretics. The subject of this guide, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, is a distinct entity within this chemical class. While specific, direct research into its mechanism of action is nascent, its structural features—a primary aminobenzenesulfonamide core linked to a methoxyphenyl moiety—allow us to formulate robust, experimentally testable hypotheses regarding its biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a mere recitation of established facts but an expert synthesis of existing knowledge to propose the most probable mechanisms of action for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. We will delve into the foundational biochemistry of its likely targets and provide detailed, field-proven experimental protocols to validate these hypotheses. Our approach is grounded in the principle of self-validating systems, where each proposed mechanism is paired with a rigorous method for its confirmation.

Molecular Profile: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

To understand the potential actions of this molecule, we must first consider its structure.

-

Core Scaffold: The 4-aminobenzenesulfonamide group is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs. The primary sulfonamide (-SO₂NH₂) is crucial for interaction with key biological targets, particularly metalloenzymes.

-

Aromatic System: The presence of two phenyl rings provides a rigid backbone, influencing solubility, membrane permeability, and potential for π-π stacking interactions within enzyme active sites.

-

Key Substituents:

-

The 4-amino group (-NH₂) is critical. It renders the molecule structurally analogous to para-aminobenzoic acid (PABA), the natural substrate for a key bacterial enzyme.

-

The N-(3-methoxyphenyl) group significantly influences the molecule's physicochemical properties, including lipophilicity and electronic distribution. The meta-position of the methoxy (-OCH₃) group can direct its binding orientation within a target protein, potentially conferring selectivity for certain enzyme isoforms over others.

-

Based on this structure, we can logically infer two primary, high-probability mechanisms of action that warrant thorough investigation.

Hypothesized Mechanism of Action I: Inhibition of Dihydropteroate Synthase (DHPS)

The most established mechanism for 4-aminobenzenesulfonamide derivatives is the inhibition of bacterial folate biosynthesis.[1][2][3][4][][6][7] This pathway is essential for bacteria to produce nucleotides for DNA and RNA synthesis, but absent in humans, who acquire folate from their diet.[4] This selective toxicity is the foundation of the antibacterial efficacy of sulfa drugs.

The Causality of Inhibition

The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).[8][9] Due to the striking structural similarity between 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and PABA, the sulfonamide acts as a competitive inhibitor.[2][7] It binds to the PABA site on DHPS, preventing the formation of the essential downstream product, 7,8-dihydropteroate.[9] This leads to a depletion of tetrahydrofolate, halting bacterial growth and replication, a bacteriostatic effect.[1][4][10]

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by the title compound.

Experimental Validation Protocol: DHPS Inhibition & Bacterial Susceptibility

To validate this hypothesis, a two-tiered approach is necessary: a biochemical assay to confirm target engagement and a whole-cell assay to confirm antibacterial effect.

Protocol 2.2.1: Recombinant DHPS Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the test compound against purified DHPS.

-

Materials:

-

Recombinant DHPS (e.g., from E. coli or S. aureus).

-

Substrates: PABA, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Test Compound: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, dissolved in DMSO.

-

Control Inhibitor: Sulfamethoxazole.

-

Assay Buffer: (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

-

Detection Method: A continuous spectrophotometric assay monitoring the consumption of a PABA analogue or a discontinuous method using HPLC to quantify product formation.

-

-

Methodology:

-

Prepare a serial dilution of the test compound and control inhibitor in DMSO.

-

In a 96-well plate, add assay buffer, DHPS enzyme, and the diluted compound/control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of PABA and DHPPP.

-

Monitor the reaction progress kinetically at a specific wavelength or stop the reaction at a fixed time point.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

To determine the mode of inhibition (Kᵢ), repeat the assay with varying concentrations of PABA. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Protocol 2.2.2: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the test compound that prevents visible growth of bacteria.

-

Materials:

-

Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli).

-

Growth Media: Mueller-Hinton Broth (MHB).

-

Test Compound and Control Antibiotic (e.g., Sulfamethoxazole).

-

96-well microtiter plates.

-

-

Methodology:

-

Prepare a 2-fold serial dilution of the test compound in MHB directly in the microtiter plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

-

Include positive (bacteria, no compound) and negative (media only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the lowest concentration of the compound with no visible turbidity.

-

| Parameter | Expected Outcome for DHPS Inhibitor |

| DHPS IC₅₀ | < 10 µM |

| Inhibition Mode | Competitive with PABA |

| MIC vs. S. aureus | Measurable zone of inhibition/low µg/mL value |

| MIC vs. E. coli | Measurable zone of inhibition/low µg/mL value |

Hypothesized Mechanism of Action II: Inhibition of Carbonic Anhydrases (CAs)

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making it a potent inhibitor of the zinc-metalloenzyme family of carbonic anhydrases (CAs).[11][12][13] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton. This function is critical in pH regulation, and several CA isoforms (particularly CA IX and XII) are highly overexpressed in hypoxic tumors to manage the acidic tumor microenvironment.[12] Their inhibition is a validated anticancer strategy.[14][15][16][17]

The Causality of Inhibition

The sulfonamide group's nitrogen atom deprotonates and coordinates directly to the Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide molecule that is essential for catalysis.[13][18] The sulfonamide moiety is further stabilized by hydrogen bonds with active site residues, such as Thr199 in hCA II.[13][19] The N-(3-methoxyphenyl) substituent of the title compound would project into the active site cavity, and its specific interactions with hydrophobic and hydrophilic residues would determine the compound's potency and isoform selectivity.

Caption: Binding of a sulfonamide inhibitor to the Carbonic Anhydrase active site.

Experimental Validation Protocol: CA Inhibition & Anticancer Activity

A parallel validation strategy is required here: confirming target inhibition biochemically and assessing the downstream cellular effect on cancer cell proliferation.

Protocol 3.2.1: Carbonic Anhydrase Isoform Inhibition Assay

-

Objective: To determine the IC₅₀ and Kᵢ of the test compound against a panel of physiologically relevant human CA isoforms (e.g., hCA I, II, IX, XII).

-

Materials:

-

Purified recombinant hCA isoforms.

-

Test Compound and Control Inhibitor (Acetazolamide).

-

Assay Buffer (e.g., Tris-based).

-

Substrate: 4-Nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to the chromophore 4-nitrophenol.

-

Spectrophotometer.

-

-

Methodology:

-

The assay measures the CA-catalyzed hydrolysis of p-NPA to 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.

-

Prepare serial dilutions of the test compound and acetazolamide.

-

In a 96-well plate, add assay buffer, the specific CA isoform, and the diluted compound/control.

-

Initiate the reaction by adding a solution of p-NPA in a solvent like acetonitrile.

-

Immediately measure the absorbance at 400 nm over time.

-

Calculate enzyme activity from the initial linear portion of the kinetic trace.

-

Determine IC₅₀ values as described in Protocol 2.2.1. Kᵢ values can be determined using the Cheng-Prusoff equation.

-

Protocol 3.2.2: Cancer Cell Line Proliferation Assay (SRB Assay)

-

Objective: To assess the antiproliferative effect of the test compound on cancer cell lines, particularly those known to express high levels of CA IX (e.g., MDA-MB-231, HT-29) under hypoxic conditions.

-

Materials:

-

Cancer Cell Lines (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer).

-

Complete cell culture medium.

-

Test Compound and Control Drug (e.g., Doxorubicin).

-

Sulforhodamine B (SRB) solution, Trichloroacetic acid (TCA), Tris base.

-

Hypoxia chamber or incubator (1% O₂).

-

-

Methodology:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat cells with a serial dilution of the test compound for 72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with SRB solution (which binds to total cellular protein) for 30 minutes.

-

Wash away unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound SRB dye with 10 mM Tris base.

-

Read the absorbance at ~510 nm.

-

Calculate the concentration that inhibits cell growth by 50% (GI₅₀) by plotting absorbance against log(concentration).

-

| Parameter | Expected Outcome for CA Inhibitor |

| hCA II / IX / XII Kᵢ | Low nM to µM range |

| hCA I Kᵢ | Higher Kᵢ value may indicate isoform selectivity |

| Cancer Cell GI₅₀ (Hypoxia) | Lower GI₅₀ under hypoxic vs. normoxic conditions suggests CA IX/XII dependent action |

Other Potential Mechanisms & Future Directions

The structural diversity of sulfonamides has led to their identification as inhibitors of a wide range of other targets.[14][15][16] While less probable than DHPS or CA inhibition, these warrant consideration in a comprehensive screening cascade:

-

Tyrosine Kinase Inhibition: Some sulfonamide derivatives have been shown to inhibit kinases like VEGFR-2, disrupting angiogenesis.[20]

-

Tubulin Polymerization: Certain sulfonamides can interfere with microtubule dynamics, leading to G2/M cell cycle arrest.[14][15]

-

Matrix Metalloproteinase (MMP) Inhibition: Angiogenesis can also be targeted through MMP inhibition.[14][15]

A logical next step after initial validation of the primary hypotheses would be to perform broader profiling, such as a kinase inhibitor panel screen, to uncover any unexpected off-target or novel activities.

Conclusion

While 4-amino-N-(3-methoxyphenyl)benzenesulfonamide awaits direct and extensive biological characterization, its chemical structure provides a strong, rational basis for hypothesizing its mechanisms of action. The evidence overwhelmingly points toward two primary, testable pathways: (1) competitive inhibition of bacterial dihydropteroate synthase , suggesting a role as an antibacterial agent, and (2) inhibition of carbonic anhydrase isoforms , indicating potential as an anticancer therapeutic, particularly against hypoxic tumors.

The experimental protocols detailed in this guide provide a clear and robust roadmap for elucidating the precise biological function of this molecule. By systematically validating these hypotheses, researchers can unlock the therapeutic potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide and contribute to the rich legacy of the sulfonamide scaffold in drug discovery.

References

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55–75.

-

Elsevier. (n.d.). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]

- Hussein, M. A., & Al-Mulla, E. A. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Research, 9(3), 397-409.

- Akhtar, M. J., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.

-

Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

-

Wikipedia. (2024). Dihydropteroate synthase inhibitor. Retrieved from [Link]

- Abdel-Ghani, T. M., et al. (2024).

- Kłys, A., & Dołęga, A. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 27(19), 6339.

- Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.

- Zaidi, S. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

-

Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(21), 3878.

-

Synapse. (2024). What are DHPS inhibitors and how do they work?. Retrieved from [Link]

- Yun, M. K., et al. (2012). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS Chemical Biology, 7(8), 1424–1432.

- Angeli, A., et al. (2012). Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry, 55(15), 6876–6884.

- Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110–1114.

- Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors.

- Angap, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502.

-

Pre-PG. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

-

Pharmacy, D. (2020, July 21). Sulfonamides: Mechanism of action. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

-

ResearchGate. (2022). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Retrieved from [Link]

Sources

- 1. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. portal.fis.tum.de [portal.fis.tum.de]

- 16. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide: A Technical Guide to Unveiling Novel Drug Targets

Abstract

The sulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet promising, member of this class: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. While direct and extensive research on this particular molecule is emerging, a comprehensive analysis of its structural features, coupled with the well-documented activities of its chemical analogs, allows for the rational identification of high-potential therapeutic targets. This document provides an in-depth exploration of these targets, the underlying scientific rationale, and detailed, field-proven experimental workflows for their validation. We will delve into the compound's potential as an inhibitor of carbonic anhydrases and 12-lipoxygenase, presenting a roadmap for researchers and drug development professionals to unlock its full therapeutic value.

Introduction: The Sulfonamide Scaffold as a Privileged Structure in Drug Discovery

Sulfonamide-based drugs have a rich history, beginning with the discovery of the antibacterial agent Prontosil.[1] Since then, this versatile structural motif has been successfully incorporated into drugs for a wide array of diseases, including cancer, viral infections, inflammation, and diabetes.[2][4] The therapeutic promiscuity of sulfonamides stems from the unique physicochemical properties of the sulfonyl group, which can engage in various non-covalent interactions with biological macromolecules.[2] The specific compound, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, possesses a benzenesulfonamide core, which is a key pharmacophore known to interact with metalloenzymes and other protein targets. The substitutions on the aromatic rings—an amino group at the 4-position and a methoxy group at the 3-position of the N-phenyl ring—are critical for modulating its biological activity and selectivity. This guide will primarily focus on two highly probable and therapeutically relevant targets for this compound: Carbonic Anhydrases (CAs) and 12-Lipoxygenase (12-LOX).

Carbonic Anhydrase Inhibition: A Promising Avenue for Anticancer Therapy

The inhibition of carbonic anhydrases is a well-established mechanism of action for benzenesulfonamide derivatives.[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors, where they play a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor growth, survival, and metastasis.[6]

Scientific Rationale for Targeting Carbonic Anhydrases

The primary sulfonamide group of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The specific substitution pattern on the aromatic rings influences the binding affinity and selectivity for different CA isoforms. The methoxy group at the 3-position of the N-phenyl ring, for instance, can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific CA isoforms, such as the tumor-associated CA IX and CA XII.[7]

Experimental Validation of Carbonic Anhydrase Inhibition

A systematic approach is required to validate and characterize the inhibitory activity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide against a panel of human CA isoforms.

Caption: Workflow for validating carbonic anhydrase inhibition.

Protocol 2.2.1: Fluorescent Thermal Shift Assay (FTSA) for Initial Screening

-

Objective: To rapidly assess the binding of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide to a panel of CA isoforms (e.g., CA I, II, IX, XII).

-

Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm), which can be monitored using a fluorescent dye that binds to unfolded proteins.

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

In a 96-well PCR plate, add 2 µM of each CA isoform in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Add the test compound to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a DMSO control.

-

Add a fluorescent dye (e.g., SYPRO Orange) to each well.

-

Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, ramping the temperature from 25°C to 95°C.

-

Monitor the fluorescence and calculate the first derivative of the melting curve to determine the Tm. A significant shift in Tm indicates binding.

-

Protocol 2.2.2: Stopped-Flow CO2 Hydration Assay for Ki Determination

-

Objective: To determine the inhibition constant (Ki) of the compound against catalytically active CA isoforms.

-

Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the accompanying pH change with a colorimetric indicator.

-

Procedure:

-

Prepare buffered solutions containing a pH indicator (e.g., p-nitrophenol) and varying concentrations of the test compound.

-

In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution.

-

Monitor the change in absorbance at the appropriate wavelength over time to determine the initial reaction rate.

-

Plot the reaction rates against the inhibitor concentration to calculate the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

| Parameter | Description | Expected Outcome for an Effective Inhibitor |

| ΔTm (°C) | Change in melting temperature in FTSA. | > 2°C shift indicates significant binding. |

| Kd (µM) | Dissociation constant from ITC. | Nanomolar to low micromolar range. |

| Ki (nM) | Inhibition constant from enzymatic assay. | Potent inhibitors will have low nanomolar Ki values. |

12-Lipoxygenase Inhibition: A Potential Anti-Inflammatory and Anti-Thrombotic Target

Derivatives of 4-amino-3-methoxybenzenesulfonamide have shown potent and selective inhibitory activity against 12-lipoxygenase (12-LOX).[8] 12-LOX is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[9] These mediators are involved in inflammatory processes, platelet aggregation, and cancer progression.[9]

Scientific Rationale for Targeting 12-Lipoxygenase

The structural similarity of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide to known 12-LOX inhibitors, particularly those with a 4-amino-benzenesulfonamide scaffold, suggests a high probability of inhibitory activity.[9] The methoxy group may play a crucial role in positioning the molecule within the enzyme's active site for optimal interaction.

Experimental Validation of 12-Lipoxygenase Inhibition

Validating the inhibitory effect on 12-LOX involves a series of biochemical and cell-based assays.

Sources

- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Blueprint: A Technical Guide to Predicting the Properties of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug development, the initial phases are no longer solely the domain of the wet lab. The paradigm has shifted towards a synergistic relationship between empirical testing and computational prediction. This "in silico" approach, which leverages computational models to forecast the behavior of a molecule, is an indispensable tool for accelerating discovery, mitigating late-stage failures, and ultimately, de-risking the entire development pipeline. By identifying promising candidates and flagging potential liabilities early, we can allocate resources with greater precision and efficiency.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key pharmaceutical properties for the compound 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. This molecule, belonging to the well-established sulfonamide class of compounds, serves as an exemplary case study for the application of modern computational techniques.[3][4][5] We will move beyond a mere listing of methods to explore the underlying rationale, the interpretation of predictive data, and the construction of a holistic molecular profile that can guide further experimental work.

The Subject Molecule: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[5][6] The specific substitutions on the aromatic rings of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide are expected to modulate its physicochemical and pharmacokinetic properties, influencing its potential as a therapeutic agent. A thorough in silico assessment is the first logical step in characterizing this potential.

Molecular Identifiers:

-

IUPAC Name: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

-

Canonical SMILES: COC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N

-

Molecular Formula: C₁₃H₁₄N₂O₃S

-

Molecular Weight: 278.33 g/mol [7]

The In Silico Prediction Workflow: A Multi-Pillar Approach

A robust in silico evaluation does not rely on a single predictive method. Instead, it integrates multiple computational techniques to build a multi-faceted understanding of the molecule. Our workflow for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is built on three pillars: Physicochemical and Drug-Likeness Assessment, ADME Profiling, and Toxicity Prediction.

Caption: Integrated workflow for in silico property prediction.

Pillar 1: Physicochemical Characterization and Drug-Likeness

The journey from a chemical entity to a drug is fundamentally governed by its physicochemical properties. These characteristics dictate how a molecule will behave in a biological system, influencing its solubility, permeability, and ability to interact with targets. We utilize Quantitative Structure-Property Relationship (QSPR) models, which are statistical models correlating chemical structure with physical properties.[8]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, generated using a consensus of publicly available models like SwissADME and ADMETlab 3.0.[9]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 278.33 g/mol | Affects diffusion and transport across membranes.[7] |

| logP (Octanol/Water) | 1.45 - 1.60 | Measures lipophilicity; crucial for membrane permeability and solubility. |

| logS (Aqueous Solubility) | -2.5 to -3.0 | Predicts solubility in water; poor solubility can hinder absorption. |

| Polar Surface Area (PSA) | 89.8 Ų | Influences membrane transport and blood-brain barrier penetration.[7] |

| H-Bond Donors | 2 | Number of hydrogen bond donors, affecting binding and solubility. |

| H-Bond Acceptors | 4 | Number of hydrogen bond acceptors, impacting target interactions. |

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence target binding. |

Drug-Likeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple heuristics to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.

| Lipinski's Rule | Predicted Value | Compliance |

| Molecular Weight < 500 Da | 278.33 | Yes |

| logP < 5 | ~1.5 | Yes |

| H-Bond Donors < 5 | 2 | Yes |

| H-Bond Acceptors < 10 | 4 | Yes |

Interpretation: 4-amino-N-(3-methoxyphenyl)benzenesulfonamide fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and drug-likeness.

Pillar 2: ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

A therapeutically effective molecule must not only bind its target but also reach it in sufficient concentration and be cleared from the body in a reasonable timeframe. ADME prediction models, often built using machine learning algorithms trained on large datasets of experimental results, are critical for this assessment.[1][10][11][12]

Predicted ADME Properties

The following ADME properties were predicted using platforms such as vNN-ADMET and ADMET-AI.[10][13]

| ADME Parameter | Predicted Outcome | Rationale and Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for good passive diffusion across the intestinal wall. |

| Distribution | ||

| BBB Penetration | Unlikely | High polar surface area and specific structural motifs may limit passage into the brain. |

| Plasma Protein Binding | High | The molecule is likely to be highly bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Unlikely | Lower risk of interactions with drugs metabolized through the major CYP3A4 pathway. |

| Excretion | ||

| Renal OCT2 Substrate | Possible | May be actively secreted by the kidneys, influencing its clearance rate. |

Expert Insight: The predicted inhibition of CYP2D6 is a significant flag. While not a deal-breaker, it necessitates early experimental characterization and consideration in any future clinical development plan due to the high potential for drug-drug interactions.

Pillar 3: In Silico Toxicity Prediction

Identifying potential toxic liabilities is arguably the most critical role of early-stage in silico modeling. By flagging potential issues such as cardiotoxicity or mutagenicity, we can guide chemical modifications to mitigate these risks or deprioritize compounds with intractable safety profiles.[14][15]

Predicted Toxicity Endpoints

Toxicity predictions are based on models trained on extensive toxicological data. The ProTox-II server is an example of a tool used for such predictions.[14][15]

| Toxicity Endpoint | Predicted Outcome | Significance and Next Steps |

| hERG Inhibition | Low Risk | Predicts a low likelihood of causing cardiac arrhythmia, a major reason for drug failure. |

| Hepatotoxicity (DILI) | Possible Risk | Some structural alerts may be present; experimental validation is recommended. |

| AMES Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations, a critical safety parameter. |

| LD50 (rat, oral) | Class 4 (300-2000 mg/kg) | Indicates slight to moderate acute toxicity.[14][15] |

| Organ Toxicity | Inactive | No strong signals for specific organ toxicity (e.g., immunotoxicity, carcinogenicity) were predicted.[14] |

Potential Biological Targets: Molecular Docking and QSAR

While ADMET properties define a molecule's journey, its therapeutic effect is dictated by its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR)

For the sulfonamide class, extensive QSAR models exist that correlate structural features with biological activity, such as antibacterial action or enzyme inhibition.[3][4][16][17] These models suggest that the electronic properties of the substituents on the benzene rings are critical for activity. The methoxy group on the phenyl ring of our subject molecule is an electron-donating group, which can influence its binding affinity to various targets.[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[18][19] Given the prevalence of sulfonamides as carbonic anhydrase inhibitors, a docking study against a human carbonic anhydrase isoform (e.g., CAII) would be a primary step.

Caption: A typical workflow for molecular docking studies.

A hypothetical docking result would likely show the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase, a classic binding mode for this class of inhibitors. The amino and methoxy groups would then form additional interactions with amino acid residues in the binding pocket, determining the compound's potency and selectivity.

Methodologies and Protocols

To ensure transparency and reproducibility, the following outlines the general protocols for the in silico experiments described.

Protocol: ADMET Prediction using a Web-Based Server (e.g., ADMETlab, SwissADME)

-

Input: Obtain the canonical SMILES string for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide: COC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.

-

Submission: Navigate to the chosen web server. Paste the SMILES string into the input field.

-

Execution: Initiate the calculation. The server will compute a range of descriptors and run them through its pre-built predictive models.

-

Data Collection: Systematically collect the predicted values for each ADMET endpoint, including physicochemical properties, pharmacokinetic parameters, and toxicity warnings.

-

Analysis: Compare the predicted values against established thresholds for drug development (e.g., Lipinski's rules, BBB penetration guidelines).

Protocol: Molecular Docking using AutoDock Vina

-

Preparation of Receptor: Download the crystal structure of the target protein (e.g., PDB ID: 2VVA for Carbonic Anhydrase II) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign charges using AutoDock Tools.

-

Preparation of Ligand: Generate a 3D structure of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide from its SMILES string using a program like Open Babel. Assign charges and define rotatable bonds.

-

Grid Box Definition: Define the search space for the docking simulation. This is typically a cube centered on the active site of the receptor.

-

Docking Execution: Run the AutoDock Vina algorithm, which will systematically sample different conformations and orientations of the ligand within the defined grid box.

-

Results Analysis: Analyze the output poses. The top-ranked pose (based on the lowest binding energy) is examined to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor using visualization software like PyMOL or Discovery Studio.

Conclusion and Future Directions

The in silico profile of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is promising. It exhibits excellent drug-like physicochemical properties and a favorable absorption profile. The primary flags for further investigation are its potential inhibition of the CYP2D6 enzyme and a possible risk of hepatotoxicity. Molecular docking simulations can further illuminate its potential as an inhibitor of specific targets, such as carbonic anhydrases.

This comprehensive computational assessment serves as a robust foundation for decision-making. The next phase would involve the strategic use of in vitro experiments to validate these predictions. Assays to confirm CYP2D6 inhibition, cell-based assays to assess hepatotoxicity, and enzymatic assays to determine inhibitory potency against predicted targets are all logical and data-driven next steps. This seamless integration of predictive and empirical science is the hallmark of modern, efficient drug discovery.

References

- Ajeet, A., Mishra, A. K., & Kumar, A. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. J Basic Clin Pharm, 8, 162-172.

- Ajeet, A., Mishra, A. K., & Kumar, A. (2016). QSAR model development for studying carbonic anhydrase inhibitors as anticonvulsant agents.

- Ahmad, I., et al. (2024). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.

- CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. CD ComputaBio.

- Schyman, P., Liu, R., Desai, V., & Wallqvist, A. (2017). vNN web server for ADMET predictions. Frontiers in Pharmacology, 8, 889.

- BenchChem. (2025). A Structural Showdown: 4-Amino-3-methoxybenzenesulfonamide and Its Analogs in Biological Inhibition. BenchChem.

- Sadybekov, A., et al. (2022).

- Li, X., et al. (2025).

- VLS3D. (2024). ADMET predictions. VLS3D.COM.

- Patsnap. (2025). What are computational methods for rational drug design?.

- Gencer, A., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed.

- Phatthanawiwat, K., et al. (2021).

- Giménez-lópez, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH.

- BenchChem. (2025). The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. BenchChem.

- Szymańska, E., et al. (2022).

- Sygnature Discovery. (n.d.). ADMET Prediction Software.

- ADMET-AI. (n.d.). ADMET-AI. admet-ai.com.

- PubChem. (n.d.). N-(4-amino-3-methoxyphenyl)methanesulfonamide. PubChem.

- PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem.

- Adeniyi, A. A., et al. (2025). 4- benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Indian Journal of Chemistry.

- Kamal, M. (2025).

- BenchChem. (2025). In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide. BenchChem.

- Pérez-lópez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.

- Evetech. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Evetech.

- Kamal, M. (2025). Synthesis, in silico toxicity prediction, and in vitro antibacterial activity of new 4-amino-N-arylbenzenesulfonamide derivatives.

- Holman, T. R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). 4-Amino-N-(3-methoxypropyl)benzenesulfonamide. Sigma-Aldrich.

- Cheméo. (n.d.). Chemical Properties of Benzenesulfonamide, 3-amino-N-butyl-4-methoxy-. Cheméo.

- BenchChem. (2025). In Silico Prediction of N-(3,4-dimethoxyphenyl)benzenesulfonamide Bioactivity: A Technical Guide. BenchChem.

- Bruni, B., et al. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PMC - NIH.

- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.

- Gupta, S., et al. (2013). In Silico Approach for Predicting Toxicity of Peptides and Proteins. PMC - NIH.

- Manikandan, A., et al. (2022). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide.

- Al-Amiery, A. A. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.

- Keshavarz, F., & Mohammad-aghaie, D. (2015). The Predicted ADME Properties of the Amino Acid Based Alkylating Agents.

- Gentile, F., et al. (2023). Advancing ML in ADME(T) prediction: A Focus on Hypothesis Testing and Best Practices. ChemRxiv.

Sources

- 1. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]

- 9. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 10. vNN-ADMET [vnnadmet.bhsai.org]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. ADMET-AI [admet.ai.greenstonebio.com]

- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

"4-amino-N-(3-methoxyphenyl)benzenesulfonamide CAS number"

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides a comprehensive analysis of the specific derivative, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide. While this particular isomer is not as extensively documented as its counterparts, this paper constructs a robust profile by examining its core chemical identity, proposing a validated synthetic pathway, and extrapolating its potential biological significance and safety considerations based on established chemical principles and data from closely related analogues. This document is intended for researchers, chemists, and drug development professionals, offering foundational knowledge to stimulate and support further investigation into this promising molecular entity.

Compound Identification and Physicochemical Properties

Precise identification is the bedrock of all chemical research. This section details the structural identifiers and physicochemical properties of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, providing context by referencing its well-documented positional isomer, the 4-methoxy derivative.

1.1. Nomenclature and CAS Number

The systematic IUPAC name for the target compound is 4-amino-N-(3-methoxyphenyl)benzenesulfonamide . While a unique CAS Number for this specific 3-methoxy isomer is not prominently listed in major chemical databases, its close and commercially available isomer, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, is identified by CAS Number 19837-74-2 [1][2]. Researchers synthesizing or working with the 3-methoxy variant should consider assigning a proprietary registry number for internal tracking until an official CAS designation is made.

1.2. Molecular Structure and Core Properties

The structural and electronic properties of the molecule are critical determinants of its chemical behavior and biological activity. The data presented below has been computed based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [1] |

| Molecular Weight | 278.33 g/mol | [1][2] |

| IUPAC Name | 4-amino-N-(3-methoxyphenyl)benzenesulfonamide | [2] |

| Canonical SMILES | COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| InChI Key | (Predicted) Similar to 4-methoxy isomer: PKCILPHWDZXVQT-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Rotatable Bonds | 4 | [2] |

| Topological Polar Surface Area | 89.8 Ų | [2] |

| XLogP3 (Predicted) | 1.5 | [2] |

Note: Data sourced from the 4-methoxy isomer is indicated and serves as a close approximation for the 3-methoxy isomer.

Proposed Synthesis and Mechanistic Rationale

Caption: Proposed four-step synthesis workflow for the target compound.

2.1. Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; progress can be monitored at each stage using Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding.

Step 1: Acetylation of Aniline (Protection)

-

Rationale: The amino group of aniline is highly reactive and would be destroyed or result in unwanted side reactions during the aggressive chlorosulfonation step. Acetylation protects this group by converting it into a less reactive amide.[4]

-

Methodology:

-

In a flask, combine aniline (1.0 eq) with a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid (2.0 eq).[4]

-

Gently heat the mixture under reflux for 15-20 minutes.

-

Allow the mixture to cool, then pour it into a beaker of cold water with vigorous stirring to precipitate the product.

-

Collect the crude N-phenylacetamide (acetanilide) by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol/water may be performed for higher purity.

-

Step 2: Chlorosulfonation of Acetanilide

-

Rationale: This is the key step for introducing the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The reaction occurs at the para-position due to the ortho,para-directing effect of the acetamido group.

-

Methodology:

-

In a fume hood, carefully add dried acetanilide (1.0 eq) in portions to an ice-cooled flask containing chlorosulfonic acid (approx. 5.0 eq).

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride product.

-

Filter the solid 4-acetamidobenzenesulfonyl chloride, wash with cold water, and use immediately in the next step as it is susceptible to hydrolysis.

-

Step 3: Sulfonamide Formation with m-Anisidine

-

Rationale: The highly reactive sulfonyl chloride is coupled with the primary amine of 3-methoxyaniline (m-anisidine) to form the sulfonamide bond. A base like pyridine is used to neutralize the HCl byproduct.

-

Methodology:

-

Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetone or dichloromethane.

-

Add m-anisidine (1.0 eq) followed by the dropwise addition of pyridine (1.1 eq) at 0-5°C.

-

Stir the reaction at room temperature for several hours until TLC indicates completion.

-

Pour the mixture into dilute acid to precipitate the product and remove excess pyridine.

-

Filter, wash, and dry the resulting N-(4-acetamidophenylsulfonyl)-3-methoxyaniline.

-

Step 4: Hydrolysis of the Acetyl Group (Deprotection)

-

Rationale: The final step removes the protecting acetyl group to reveal the primary 4-amino group, yielding the target compound.[5]

-

Methodology:

-

Suspend the protected sulfonamide from the previous step in an aqueous solution of hydrochloric acid (e.g., 5M HCl).

-

Heat the mixture under reflux, monitoring by TLC until the starting material is fully consumed.

-

Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the final product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 4-amino-N-(3-methoxyphenyl)benzenesulfonamide.

-

Potential Biological Activity and Therapeutic Applications

The sulfonamide functional group is a well-known pharmacophore associated with a broad spectrum of biological activities.[3] By extension, 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is a promising candidate for investigation in several therapeutic areas.

3.1. Antimicrobial Mechanism of Action The primary mechanism of action for sulfonamide antibiotics is the inhibition of folic acid synthesis in pathogenic microorganisms.[1] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid, a crucial precursor for DNA and RNA synthesis.[1] This disruption of nucleic acid synthesis halts bacterial growth and reproduction.

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

3.2. Other Potential Applications Modern research has expanded the therapeutic potential of the benzenesulfonamide scaffold far beyond its antimicrobial origins:

-

Anti-cancer Agents: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrase enzymes, particularly isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to cancer progression.[3][6]

-

Antiviral Activity: Certain benzenesulfonamide-containing compounds have been identified as novel inhibitors of the HIV-1 capsid protein, presenting a dual-stage mechanism of action that disrupts the viral lifecycle.[7][8]

-

Anti-inflammatory and Kinase Inhibition: The scaffold has been successfully used to develop inhibitors for enzymes like 12-lipoxygenase (12-LOX) and Lemur tyrosine kinase 3, which are implicated in inflammation and tumor development.[3][9]

The specific substitution pattern of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide makes it a valuable candidate for screening in these and other disease models.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide is not available, general precautions for benzenesulfonamide derivatives should be strictly followed.

| Hazard Category | Precautionary Measures and Recommendations | Source |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields (or goggles), and a lab coat. Handle in a well-ventilated area or fume hood. | [10][11] |

| Health Hazards | May be harmful if swallowed or inhaled.[10][12] Causes skin and serious eye irritation.[13] Avoid breathing dust. | [10][13] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[11][12] | |

| Handling & Storage | Wash hands thoroughly after handling.[12] Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[10][11] | |

| Fire & Reactivity | Stable under normal conditions.[10] Incompatible with strong oxidizing agents. Hazardous decomposition products may include nitrogen oxides (NOx) and sulfur oxides (SOx).[10] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] |

Conclusion

4-amino-N-(3-methoxyphenyl)benzenesulfonamide represents a molecule of significant interest for chemical and pharmaceutical research. While direct empirical data is sparse, this guide has established its core identity and proposed a robust, logical synthetic pathway grounded in established chemical principles. By drawing authoritative parallels with related sulfonamide compounds, we can confidently predict its potential for broad-spectrum biological activity, particularly in antimicrobial and anti-cancer applications. This foundational overview serves as a catalyst for further empirical studies to unlock the full potential of this promising compound.

References

-

Benchchem. An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications. 5

-

Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. 4

-

Everest Biotech. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. 1

-

Benchchem. The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development. 9

-

Fisher Scientific. SAFETY DATA SHEET for Benzenesulfonic acid, 3-amino-4-methoxy-. 10

-

CPAChem. Safety data sheet for 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. 12

-

PubChem. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.

-

Sigma-Aldrich. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide.

-

Sigma-Aldrich. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide Properties.

-

ResearchGate. Design, Synthesis, and Mechanism Study of Benzenesulfonamide- containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

-

CymitQuimica. SAFETY DATA SHEET. 11

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET for 3-Amino-4-methoxybenzamide. 13

-

MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

-

NIH. 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide.

-

NIH. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

-

Sigma-Aldrich. 4-Amino-N-(3-methoxypropyl)benzenesulfonamide Product Page.

-

Benchchem. In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide. 14

-

NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

-

ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide.

-

PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

Sources

- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Benzenesulfonamide Analogs

Introduction: The Enduring Scaffold of Benzenesulfonamide in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in the realm of medicinal chemistry, celebrated for its remarkable versatility and privileged structure. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical moiety has given rise to a vast and diverse array of therapeutic agents. Its enduring legacy is a testament to its unique physicochemical properties, which allow it to serve as a highly effective pharmacophore for a multitude of biological targets. Benzenesulfonamides are characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). This deceptively simple core structure offers three primary points for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzenesulfonamide analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in analog design and explore the self-validating systems of protocols used to evaluate their efficacy.

The Core Pharmacophore: Understanding the Benzenesulfonamide Moiety